

# AZD0780: An In-Depth Technical Review of Preliminary Off-Target Effect Investigations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD0780   |           |
| Cat. No.:            | B15616349 | Get Quote |

An analysis of the novel oral PCSK9 inhibitor, **AZD0780**, reveals a favorable preliminary safety profile with adverse events comparable to placebo in early-stage clinical trials. While comprehensive preclinical off-target screening data remains largely proprietary, this guide synthesizes available information on the molecule's mechanism of action, clinical safety observations, and the methodologies employed to monitor for potential off-target effects.

#### Introduction

AZD0780 is an investigational, orally administered, small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) developed by AstraZeneca for the treatment of hypercholesterolemia.[1][2] Its mechanism of action is distinct from monoclonal antibody inhibitors, as it binds to the C-terminal domain of PCSK9, preventing the degradation of the low-density lipoprotein receptor (LDLR) without directly blocking the PCSK9-LDLR interaction. [3][4][5][6] This novel approach has demonstrated significant efficacy in reducing LDL-cholesterol (LDL-C) levels.[1][2][7][8] This technical guide focuses on the preliminary assessment of AZD0780's potential off-target effects, drawing from available clinical trial data and study protocols.

### **Clinical Safety and Tolerability**

Phase I and the Phase IIb PURSUIT trial have established that **AZD0780** is generally well-tolerated.[1][3][6][9] The overall incidence of adverse events in the **AZD0780** treatment arms of the PURSUIT trial was comparable to that of the placebo group.[1][2][7]



Summary of Adverse Events in the PURSUIT Phase IIb

**Trial** 

| Group                          | Percentage of Patients with Adverse Events | Percentage of Patients Discontinuing Due to Adverse Events |
|--------------------------------|--------------------------------------------|------------------------------------------------------------|
| Total AZD0780 Treatment Groups | 38.2%                                      | 1.5%                                                       |
| Placebo Group                  | 32.6%                                      | 2.3%                                                       |

Data from the PURSUIT Phase IIb trial as reported in press releases.[1][8]

The most common adverse event reported in the PURSUIT trial was hypertension.[10] No dose-related or dose-limiting side effects were observed, and no deaths occurred during the trial.[3]

### **Experimental Protocols for Safety Assessment**

The clinical development program for **AZD0780** includes comprehensive safety monitoring to identify potential on-target and off-target effects.

#### **Phase I Trial Safety Monitoring**

The Phase I first-in-human trial was a randomized, single-blind, placebo-controlled study designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of **AZD0780** in healthy subjects.[11][12] The key safety assessments included:

- Adverse Event Monitoring: Continuous monitoring and reporting of any adverse events by participants.
- Vital Signs: Regular measurement of blood pressure and heart rate.[13]
- Electrocardiograms (ECGs): Assessment of cardiac function at baseline and throughout the study.[13]



- Physical Examinations: Comprehensive physical examinations conducted at specified intervals.[13]
- Clinical Laboratory Tests: Analysis of blood and other bodily fluids to monitor for any physiological changes.[13]

#### **PURSUIT Phase IIb and Phase III Trial Safety Protocols**

The Phase IIb and ongoing Phase III trials have continued and expanded upon the safety monitoring protocols established in Phase I.[14][15][16] These multicenter, randomized, double-blind, placebo-controlled studies include the following safety and tolerability evaluations:

- Systematic collection and analysis of all adverse events.
- Monitoring of vital signs.
- Regular electrocardiogram assessments.
- Comprehensive laboratory assessments.[2]

#### Signaling Pathway and Mechanism of Action

**AZD0780**'s on-target activity is centered on the PCSK9 pathway, which is a key regulator of LDL-C levels. By inhibiting PCSK9-mediated degradation of the LDLR, **AZD0780** increases the number of LDLRs on the surface of hepatocytes, leading to enhanced clearance of LDL-C from the circulation.





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of PCSK9 and the inhibitory action of AZD0780.

## Experimental Workflow for Clinical Trial Safety Assessment

The safety assessment in clinical trials for **AZD0780** follows a structured workflow from patient screening to post-treatment follow-up.



Click to download full resolution via product page

**Figure 2:** General experimental workflow for safety assessment in **AZD0780** clinical trials.

#### **Discussion and Future Directions**

The currently available data from Phase I and Phase IIb studies suggest that **AZD0780** has a favorable safety profile, with no significant off-target effects identified that would lead to a



higher rate of adverse events compared to placebo. However, a comprehensive evaluation of potential off-target effects necessitates access to preclinical safety pharmacology data, including results from broad panel screening against various receptors, enzymes, and ion channels. Such data, which is typically proprietary at this stage of drug development, would provide a more complete picture of **AZD0780**'s selectivity.

The most commonly reported adverse event of hypertension warrants further investigation in larger, long-term studies to determine its incidence and potential relationship to **AZD0780** treatment. The ongoing Phase III trials will be critical in further characterizing the long-term safety and tolerability of **AZD0780** in a broader patient population and will provide a more robust dataset to assess any potential rare or delayed off-target effects.

#### Conclusion

Preliminary studies of **AZD0780** indicate a promising safety profile with a low incidence of adverse events that are comparable to placebo. The novel mechanism of action, targeting the C-terminal domain of PCSK9, appears to be well-tolerated. While the lack of publicly available detailed preclinical off-target screening data limits a definitive conclusion on the full off-target profile, the clinical evidence to date supports the continued development of **AZD0780** as a potential new oral treatment option for hypercholesterolemia. Ongoing and future studies will be instrumental in providing a more complete understanding of its long-term safety and the potential for any off-target effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AZD0780, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 2. An Oral PCSK9 Inhibitor for Treatment of Hypercholesterolemia: The PURSUIT Randomized Trial PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 3. ACC 2025: AZD0780 shows significant LDL-C reduction in PURSUIT Phase IIb trial -Clinical Trials Arena [clinicaltrialsarena.com]
- 4. drughunter.com [drughunter.com]
- 5. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 6. AZD0780 an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease American Chemical Society [acs.digitellinc.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. AZD0780, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca-us.com]
- 9. researchgate.net [researchgate.net]
- 10. PURSUIT: Once-Daily Novel Oral PCSK9 Inhibitor Effective For Hypercholesterolemia -American College of Cardiology [acc.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. trial.medpath.com [trial.medpath.com]
- 15. A Phase III study to assess the effect of AZD0780 on LDL-C in patients with clinical ASCVD or at risk for a first ASCVD event [astrazenecaclinicaltrials.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [AZD0780: An In-Depth Technical Review of Preliminary Off-Target Effect Investigations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616349#azd0780-s-potential-off-target-effects-in-preliminary-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com